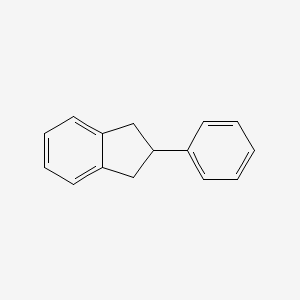

2-Phenylindan

Description

Structure

3D Structure

Properties

CAS No. |

22253-11-8 |

|---|---|

Molecular Formula |

C15H14 |

Molecular Weight |

194.27 g/mol |

IUPAC Name |

2-phenyl-2,3-dihydro-1H-indene |

InChI |

InChI=1S/C15H14/c1-2-6-12(7-3-1)15-10-13-8-4-5-9-14(13)11-15/h1-9,15H,10-11H2 |

InChI Key |

PZZIWXQGJNDBRF-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CC2=CC=CC=C21)C3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

Spectroscopic and Spectrometric Analysis of 2-Phenylindan: A Technical Guide

Introduction

2-Phenylindan is a hydrocarbon featuring a phenyl group attached to the 2-position of an indan framework. As a molecule of interest in synthetic chemistry and potentially in the development of new chemical entities, a thorough understanding of its structural characterization through spectroscopic and spectrometric techniques is essential. This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. In the absence of readily available experimental spectra in public databases, this guide presents predicted data based on established principles of spectroscopy and spectrometry, alongside generalized experimental protocols for data acquisition. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in confirming the synthesis and purity of this compound, and in elucidating its structure.

Predicted Spectroscopic and Spectrometric Data

The following tables summarize the predicted NMR, IR, and MS data for this compound. These predictions are derived from established correlation tables, computational models, and analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.15 - 7.35 | m | 9H | Aromatic protons (C₆H₅ and C₆H₄) |

| ~4.50 | quintet | 1H | H-2 (methine proton) |

| ~3.20 | dd | 2H | H-1a, H-3a (axial protons) |

| ~2.80 | dd | 2H | H-1e, H-3e (equatorial protons) |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~145 | Quaternary aromatic carbons |

| ~142 | Quaternary aromatic carbons |

| ~128.5 | Aromatic CH |

| ~127 | Aromatic CH |

| ~126.5 | Aromatic CH |

| ~125 | Aromatic CH |

| ~50 | C-2 (methine carbon) |

| ~40 | C-1, C-3 (methylene carbons) |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 3000 - 2850 | Medium | Aliphatic C-H stretch |

| 1600, 1490, 1450 | Medium to Weak | Aromatic C=C bending |

| ~750, ~700 | Strong | C-H out-of-plane bending (monosubstituted and ortho-disubstituted benzene) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Ion | Notes |

| 194 | [M]⁺• | Molecular ion |

| 117 | [M - C₆H₅]⁺ | Loss of the phenyl group |

| 115 | [C₉H₇]⁺ | Indenyl cation (rearrangement) |

| 91 | [C₇H₇]⁺ | Tropylium ion (rearrangement) |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR, IR, and MS data. The specific parameters may require optimization based on the instrumentation available and the sample concentration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in about 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation : Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition :

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

-

Process the data with Fourier transformation and phase correction.

-

-

¹³C NMR Acquisition :

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: spectral width of 220 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.

-

Process the data with Fourier transformation and phase correction.

-

Infrared (IR) Spectroscopy

-

Sample Preparation :

-

Neat (liquid/oil) : If this compound is a liquid or low-melting solid, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

KBr Pellet (solid) : If this compound is a solid, grind a small amount (1-2 mg) with approximately 100 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

-

-

Instrumentation : Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition :

-

Record a background spectrum of the empty sample compartment (or a pure KBr pellet).

-

Place the prepared sample in the spectrometer's sample holder.

-

Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000 to 400 cm⁻¹.

-

The final spectrum is presented in terms of percent transmittance or absorbance versus wavenumber.

-

Mass Spectrometry (MS)

-

Sample Introduction : Introduce a dilute solution of this compound (e.g., in methanol or dichloromethane) into the mass spectrometer. For Gas Chromatography-Mass Spectrometry (GC-MS), a suitable GC method would be developed to ensure proper separation and elution of the compound.

-

Ionization : Electron Ionization (EI) at 70 eV is a standard method for the analysis of small, volatile organic molecules.

-

Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Acquisition : The detector records the abundance of each ion, generating a mass spectrum that plots ion intensity versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a synthesized compound like this compound.

Workflow for the spectroscopic analysis of this compound.

An In-depth Technical Guide to 2-Phenylindan Derivatives and Their Structural Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-phenylindan scaffold represents a core structure with significant potential in medicinal chemistry. Its rigid framework and the synthetic accessibility of its derivatives make it an attractive starting point for the design of novel therapeutic agents. However, a comprehensive review of the scientific literature reveals that while the broader class of compounds featuring a phenyl group at the second position of a five-membered ring has been explored, specific data on this compound derivatives remains limited.

This technical guide addresses this gap by providing a detailed overview of this compound derivatives and, importantly, their close structural analogs. By examining the synthesis, pharmacological activities, and structure-activity relationships (SAR) of related compounds such as 2-phenylindandiones, 2-phenylindoles, and various 2-phenyl substituted heterocycles, we can infer the potential therapeutic applications and guide future research on this compound-based drug discovery. This document is intended to serve as a valuable resource for researchers and drug development professionals interested in this promising area of medicinal chemistry.

Synthesis of 2-Phenyl-Substituted Scaffolds

The synthesis of this compound derivatives and their analogs often involves well-established organic chemistry reactions. While specific protocols for 2-phenylindans are not extensively reported, the methodologies used for structurally similar compounds provide a strong foundation for their preparation.

General Synthetic Strategies

Common synthetic routes to 2-phenyl substituted cyclic compounds include:

-

Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. For instance, the synthesis of 2-phenylpyridine derivatives has been achieved by coupling a phenylboronic acid with a suitable pyridine derivative.[1] A similar strategy could be envisioned for the synthesis of 2-phenylindans, starting from a 2-haloindan derivative.

-

Cyclization Reactions: The Cadogan cyclization is a powerful tool for the synthesis of carbazoles and has been adapted for the one-pot synthesis of 2-phenyl-2H-indazole derivatives.[2] This involves the reductive cyclization of an o-nitroaryl imine.

-

Condensation Reactions: The synthesis of 2-phenyl-1,3-indandione, a close structural analog of this compound, can be achieved through condensation reactions.

A generalized workflow for the synthesis and evaluation of these compounds is depicted below.

Pharmacological Activities and Quantitative Data

While specific quantitative data for this compound derivatives is scarce, their structural analogs have shown a wide range of biological activities. The following tables summarize some of the reported activities and corresponding quantitative data for these related compounds.

Table 1: Anti-inflammatory Activity of 2-Phenylindandione Analogs

| Compound | Structure | Biological Activity | Quantitative Data | Reference |

| 4-bromo-2-phenylindan-1,3-dione | 4-bromo derivative of 2-phenyl-1,3-indandione | Anti-inflammatory | Not specified | [3] |

| 2-(5-bromo-2-naphthyl)indan-1,3-dione | 2-(beta-naphtyl)indan-1,3-dione derivative | Anti-inflammatory | Not specified | [3] |

Table 2: Anticancer Activity of 2-Phenyl Benzimidazole Derivatives against MCF-7 Cells

| Compound ID | Structure | IC50 (µM) | Reference |

| 8 | 2-(4-methoxyphenyl)-1H-benzo[d]imidazole derivative | 3.37 | [4] |

| 9 | 2-(4-chlorophenyl)-1H-benzo[d]imidazole derivative | 6.30 | [4] |

| 15 | 2-(p-tolyl)-1H-benzo[d]imidazole derivative | 5.84 | [4] |

Table 3: Antiprotozoal Activity of 2-Phenyl-2H-Indazole Derivatives

| Compound | Target Organism | IC50 (µM) | Reference |

| 2-(4-chlorophenyl)-2H-indazole | E. histolytica | < 0.050 | [2] |

| 2-(2-trifluoromethylphenyl)-2H-indazole | E. histolytica | < 0.050 | [2] |

| 2-(2-chlorophenyl)-2H-indazole | G. intestinalis | < 0.050 | [2] |

| 2-(2-carboxyphenyl)-2H-indazole | G. intestinalis | < 0.050 | [2] |

| 2-(3-trifluoromethylphenyl)-2H-indazole | T. vaginalis | < 0.070 | [2] |

Potential Mechanisms of Action

Based on the activities of their structural analogs, this compound derivatives could potentially target a variety of biological pathways. For example, some 2-phenyl benzimidazole derivatives have been shown to act as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis.[4]

VEGFR-2 Signaling Pathway

The binding of VEGF to its receptor, VEGFR-2, initiates a signaling cascade that promotes cell proliferation, migration, and survival, ultimately leading to the formation of new blood vessels (angiogenesis). Inhibition of this pathway is a key strategy in cancer therapy. A simplified representation of this pathway is shown below.

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis and evaluation of novel compounds. The following are representative procedures adapted from the literature for the synthesis and biological testing of structural analogs of this compound.

Synthesis Protocol: One-pot Synthesis of 2-Phenyl-2H-Indazole Derivatives

This protocol is adapted from the synthesis of 2-phenyl-2H-indazole derivatives and can serve as a starting point for related cyclization reactions.[2]

-

Schiff Base Formation: A mixture of an appropriate o-nitrobenzaldehyde and a substituted aniline is subjected to ultrasound irradiation under neat conditions. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Reductive Cyclization: After the formation of the Schiff base, triethyl phosphite is added to the reaction mixture. The mixture is then heated to reflux.

-

Work-up and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to yield the desired 2-phenyl-2H-indazole derivative.

Biological Assay Protocol: In Vitro Antiprotozoal Activity Assay

This protocol is a general representation of how to assess the antiprotozoal activity of new compounds.[2]

-

Parasite Culture: The protozoan parasites (e.g., Entamoeba histolytica) are cultured in an appropriate medium under standard conditions.

-

Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions, which are then serially diluted.

-

Assay: The parasites are incubated with various concentrations of the test compounds for a specified period (e.g., 72 hours). A positive control (e.g., metronidazole) and a negative control (solvent only) are included.

-

Viability Assessment: Parasite viability is determined using a suitable method, such as the sub-culture method or a colorimetric assay (e.g., MTT assay).

-

Data Analysis: The percentage of inhibition is calculated for each concentration, and the IC50 value (the concentration that inhibits 50% of parasite growth) is determined by non-linear regression analysis.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of new therapeutic agents. While direct research on this specific class of compounds is limited, the extensive studies on its structural analogs provide a strong rationale for its further investigation. The diverse biological activities observed for 2-phenyl substituted indandiones, indoles, and other heterocycles, including anti-inflammatory, anticancer, and antiprotozoal effects, suggest a wide range of potential applications for novel this compound derivatives.

Future research should focus on the systematic synthesis and pharmacological evaluation of a library of this compound derivatives. Structure-activity relationship studies will be crucial in identifying the key structural features required for potent and selective activity. Furthermore, elucidation of their mechanism of action will be essential for their development as clinical candidates. The synthetic strategies and biological assay protocols outlined in this guide provide a solid foundation for initiating such a research program. It is anticipated that a focused effort in this area will lead to the discovery of novel this compound-based compounds with significant therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Quantitative structure-activity relationships for anticancer activity of 2-phenylindoles using mathematical molecular descriptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scienceforecastoa.com [scienceforecastoa.com]

Navigating the Physicochemical Landscape of 2-Phenylindan: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of 2-Phenylindan, focusing on its solubility in common laboratory solvents and its chemical stability under various conditions. Understanding these parameters is critical for the effective design of preclinical and clinical studies, formulation development, and ultimately, the successful therapeutic application of this compound. While specific experimental data for this compound is not extensively available in public literature, this guide extrapolates its expected behavior based on its structural similarity to other non-polar, aromatic molecules and outlines the standardized methodologies for its empirical determination.

Core Concepts: Structure-Solubility Relationship of this compound

This compound is a hydrocarbon featuring a bicyclic indan moiety fused with a phenyl group. Its chemical structure is predominantly non-polar. This inherent lack of polarity is the primary determinant of its solubility characteristics. The general principle of "like dissolves like" dictates that this compound will exhibit greater solubility in non-polar organic solvents and be poorly soluble in polar solvents, particularly water.

Expected Solubility Profile of this compound

The following table summarizes the anticipated qualitative solubility of this compound in a range of common laboratory solvents, categorized by their polarity.

| Solvent Class | Solvent Example | Expected Solubility | Rationale |

| Non-Polar | Hexane, Cyclohexane, Toluene | High | The non-polar nature of these solvents readily solvates the non-polar this compound molecule.[1] |

| Slightly Polar | Diethyl Ether, Dichloromethane | Moderate to High | These solvents possess sufficient non-polar character to interact favorably with this compound.[1] |

| Polar Aprotic | Acetone, Ethyl Acetate | Low to Moderate | While possessing a dipole moment, the overall polarity is not high enough to completely preclude some level of dissolution. |

| Polar Protic | Ethanol, Methanol | Low | The presence of a hydroxyl group and the ability to hydrogen bond make these solvents less compatible with the non-polar solute. |

| Highly Polar | Water | Very Low/Insoluble | The strong hydrogen bonding network of water and the high polarity difference result in negligible solubility.[1] |

| Aqueous Acid | 5% Hydrochloric Acid | Insoluble | This compound lacks basic functional groups that can be protonated to form a soluble salt.[2] |

| Aqueous Base | 5% Sodium Hydroxide | Insoluble | This compound does not have acidic protons that can be abstracted to form a soluble salt.[2] |

Experimental Protocol for Solubility Determination

A systematic approach is employed to empirically determine the solubility of a compound like this compound. The following protocol is a standard qualitative and semi-quantitative method used in many organic chemistry laboratories.[2][3][4][5]

Materials:

-

This compound

-

A selection of solvents (e.g., water, diethyl ether, 5% NaOH, 5% HCl, concentrated H2SO4)

-

Small test tubes or vials

-

Vortex mixer

-

Calibrated micropipettes

-

Analytical balance

Procedure:

-

Sample Preparation: Accurately weigh a small amount of this compound (e.g., 10 mg) and place it into a clean, dry test tube.

-

Solvent Addition: Add a specific volume of the first solvent (e.g., 1 mL) to the test tube.

-

Mixing: Vigorously mix the contents using a vortex mixer for a set period (e.g., 1-2 minutes) to ensure thorough agitation.

-

Observation: Visually inspect the solution for any undissolved solid. If the solid has completely dissolved, the compound is considered soluble in that solvent at that concentration.

-

Incremental Addition (for semi-quantitative analysis): If the compound dissolves, add another pre-weighed portion of this compound and repeat the mixing and observation steps. Continue this process until a saturated solution is obtained (i.e., solid material remains undissolved). The total mass of the compound dissolved in the known volume of solvent provides a semi-quantitative measure of solubility.

-

Systematic Solvent Testing: Repeat this procedure for each of the selected solvents, starting with water, then proceeding to other organic and aqueous acidic/basic solutions as outlined in the solubility testing workflow diagram below.[6]

Workflow for Solubility Testing

Caption: A flowchart illustrating the systematic process for classifying the solubility of an organic compound.

Chemical Stability of this compound

The stability of a compound is a measure of its resistance to chemical change under various environmental conditions. For pharmaceutical applications, stability testing is a critical regulatory requirement to establish a product's shelf-life and appropriate storage conditions.[7][8][9][10][11][12][13] The stability of this compound will be influenced by factors such as temperature, humidity, and light.

Due to its saturated bicyclic core and aromatic ring, this compound is expected to be a relatively stable molecule. The absence of readily oxidizable or hydrolyzable functional groups suggests good intrinsic stability. However, comprehensive stability studies are necessary to confirm this and to identify any potential degradation pathways.

Protocol for a Comprehensive Stability Study

A well-designed stability study protocol is essential for generating reliable data.[7][8] The following outlines a typical protocol based on ICH (International Council for Harmonisation) guidelines.[14]

1. Batches for Testing:

-

A minimum of three batches of this compound should be included in the stability program to assess batch-to-batch variability.[10][13]

2. Container Closure System:

-

The stability studies should be conducted on this compound packaged in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.[10]

3. Storage Conditions:

-

A variety of storage conditions are used to assess the stability of the compound over time. These typically include:

-

Forced degradation studies (stress testing) are also performed under more extreme conditions (e.g., high temperature, strong acid/base, oxidation, photolysis) to identify potential degradation products and to establish the stability-indicating nature of the analytical methods.

4. Testing Frequency:

-

For long-term studies, testing should be performed every 3 months for the first year, every 6 months for the second year, and annually thereafter.[7]

-

For accelerated studies, a minimum of three time points, including the initial and final time points (e.g., 0, 3, and 6 months), is recommended.[7]

5. Analytical Methods:

-

A validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is required. This method must be able to accurately quantify the amount of this compound and to separate it from any degradation products.[12][15]

6. Parameters to be Tested:

-

The stability protocol should specify the tests to be performed at each time point, which may include:

-

Appearance (physical description)

-

Assay (quantification of this compound)

-

Purity (detection and quantification of any degradation products)

-

Moisture content

-

Workflow for a Typical Stability Study

Caption: A diagram showing the key stages of a pharmaceutical stability study, from initiation to determination of shelf-life.

Conclusion

While specific quantitative solubility and stability data for this compound require empirical determination, this technical guide provides a robust framework for understanding its expected physicochemical properties and for designing the necessary experimental protocols. Based on its non-polar, aromatic structure, this compound is anticipated to be highly soluble in non-polar organic solvents and to possess good intrinsic chemical stability. For drug development professionals, adherence to the detailed experimental protocols for solubility and stability testing outlined herein is paramount for generating the reliable data necessary for regulatory submissions and for the successful advancement of this compound as a potential therapeutic agent.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. scribd.com [scribd.com]

- 3. scribd.com [scribd.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. chem.ws [chem.ws]

- 6. www1.udel.edu [www1.udel.edu]

- 7. japsonline.com [japsonline.com]

- 8. qualityhub.com [qualityhub.com]

- 9. Stability testing overview for Pharmaceutical products [gmpsop.com]

- 10. ema.europa.eu [ema.europa.eu]

- 11. www3.paho.org [www3.paho.org]

- 12. Expiration Dating and Stability Testing for Human Drug Products | FDA [fda.gov]

- 13. fda.gov [fda.gov]

- 14. Stability Testing - Pharmaceutical Products [eurofins.nl]

- 15. almacgroup.com [almacgroup.com]

Potential Research Areas for 2-Phenylindan Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-phenylindan scaffold, a unique structural motif combining a phenyl group with an indan core, represents a promising yet underexplored area in medicinal chemistry. This technical guide provides an in-depth analysis of potential research avenues for this compound compounds, summarizing existing data on related structures and outlining detailed experimental protocols to facilitate further investigation. The versatility of the indan nucleus, coupled with the diverse functionalities that can be introduced via the phenyl ring, suggests a broad range of potential biological activities.

Anti-Inflammatory Activity

Derivatives of the closely related this compound-1,3-dione have shown notable anti-inflammatory properties.[1][2] This suggests that the this compound core could serve as a valuable template for the development of novel anti-inflammatory agents.

Potential Molecular Targets and Signaling Pathways

The anti-inflammatory effects of compounds structurally related to this compound may be mediated through the inhibition of key inflammatory pathways. A plausible mechanism involves the modulation of the NF-κB and MAPK signaling cascades, which are central to the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

Caption: Potential anti-inflammatory mechanism of this compound compounds.

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This widely used in vivo model assesses the anti-inflammatory activity of a compound.

-

Animals: Male Wistar rats (150-200g) are used.

-

Procedure:

-

Animals are fasted overnight with free access to water.

-

The initial volume of the right hind paw is measured using a plethysmometer.

-

The test compound or vehicle (e.g., 0.5% carboxymethyl cellulose) is administered orally.

-

After a set time (e.g., 1 hour), 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

-

Paw volume is measured at various time points post-carrageenan injection (e.g., 1, 2, 3, and 4 hours).

-

-

Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

Anticancer Activity

While direct studies on this compound are limited, related structures such as 2-phenylindoles and 2-arylidene-indan-1,3-diones have demonstrated cytotoxic effects against various cancer cell lines.[3] This suggests that the this compound scaffold could be a promising starting point for the development of novel anticancer agents.

Potential Molecular Targets and Signaling Pathways

The anticancer activity of this compound derivatives could be mediated through various mechanisms, including the induction of apoptosis and inhibition of topoisomerases. The p53 signaling pathway is a critical regulator of cell cycle arrest and apoptosis, and its activation is a common mechanism for many anticancer drugs.

Caption: Potential p53-mediated anticancer mechanism of this compound compounds.

Experimental Protocols

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

-

Cell Culture: Cancer cell lines (e.g., MCF-7, HeLa, A549) are cultured in appropriate media.

-

Procedure:

-

Cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.

-

Cells are treated with various concentrations of the this compound test compound and incubated for a defined period (e.g., 24, 48, or 72 hours).

-

MTT solution (5 mg/mL in PBS) is added to each well and incubated for 3-4 hours.

-

The medium is removed, and DMSO is added to dissolve the formazan crystals.

-

-

Data Analysis: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Neuroprotective Activity

Substituted indanone and indandione derivatives have been investigated for their neuroprotective properties, showing potential in models of neurodegenerative diseases like Alzheimer's.[4][5][6] This opens up an exciting avenue for the exploration of this compound compounds as potential neuroprotective agents.

Potential Molecular Targets and Signaling Pathways

The neuroprotective effects of these compounds may involve multiple mechanisms, including the inhibition of cholinesterases, reduction of β-amyloid aggregation, and antioxidant activity. Modulating the PI3K/Akt signaling pathway, which is crucial for neuronal survival and plasticity, could be a key mechanism.

Caption: Potential PI3K/Akt-mediated neuroprotective mechanism of this compound compounds.

Experimental Protocols

Hydrogen Peroxide (H2O2)-Induced Neurotoxicity Assay in SH-SY5Y Cells

This in vitro assay is used to evaluate the protective effects of compounds against oxidative stress-induced neuronal cell death.

-

Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in appropriate media.

-

Procedure:

-

Cells are seeded in a 96-well plate and allowed to differentiate (e.g., with retinoic acid).

-

Cells are pre-treated with various concentrations of the this compound test compound for a specific duration (e.g., 2 hours).

-

H2O2 is added to induce oxidative stress, and the cells are incubated for another 24 hours.

-

-

Data Analysis: Cell viability is assessed using the MTT assay as described previously. The neuroprotective effect is quantified by the percentage increase in cell viability in the presence of the test compound compared to H2O2 treatment alone.

Dopamine Receptor Modulation

The structural similarity of the this compound scaffold to known dopamine receptor ligands suggests its potential for development as a modulator of dopaminergic neurotransmission.[7][8] This is a particularly interesting area for neuropsychiatric drug discovery.

Potential Molecular Targets and Signaling Pathways

This compound analogs could potentially act as agonists, antagonists, or partial agonists at dopamine receptors, particularly the D2 subtype. Dopamine D2 receptors are G-protein coupled receptors that inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Caption: Potential modulation of the dopamine D2 receptor signaling pathway by this compound analogs.

Experimental Protocols

Radioligand Binding Assay for Dopamine D2 Receptor

This assay measures the affinity of a compound for the dopamine D2 receptor.

-

Membrane Preparation: Cell membranes expressing the human dopamine D2 receptor are prepared from transfected cell lines (e.g., HEK293 or CHO cells).

-

Procedure:

-

Membranes are incubated with a radiolabeled ligand (e.g., [3H]spiperone) and various concentrations of the unlabeled this compound test compound.

-

The reaction is allowed to reach equilibrium.

-

The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

-

Data Analysis: The radioactivity retained on the filters is measured by liquid scintillation counting. The Ki (inhibition constant) is calculated from the IC50 value (the concentration of the test compound that displaces 50% of the radiolabeled ligand) using the Cheng-Prusoff equation.

Quantitative Data on Related Compounds

While specific quantitative data for this compound compounds is sparse in the public domain, the following table summarizes data for structurally related indan derivatives to provide a benchmark for future research.

| Compound Class | Biological Activity | Assay | Target/Cell Line | Quantitative Data (IC50/Ki) | Reference |

| 2-Arylidene-1,3-indandiones | Anticancer | MTT Assay | Various Cancer Cell Lines | Varies by derivative | [9] |

| 2-(benzylidene)-1H-indene-1,3(2H)-diones | Anti-Alzheimer's | AChE Inhibition | Electric Eel AChE | 0.036 - 0.048 µM | [5] |

| Substituted Indanones | Neuroprotection | OGD/R-induced neuronal injury | Rat Primary Neurons | Effective at 3.125 - 100 µM | [4] |

| Propyl aminoindane derivative | Dopamine D2 Receptor Agonist | cAMP accumulation | D2 Receptor | 21-fold higher potency than lead | [7] |

Conclusion

The this compound scaffold holds significant potential for the discovery of novel therapeutic agents across multiple disease areas, including inflammation, cancer, neurodegeneration, and neuropsychiatric disorders. The information and protocols provided in this technical guide are intended to serve as a comprehensive resource for researchers to initiate and advance the exploration of this promising chemical space. Further synthesis of diverse this compound libraries and their systematic biological evaluation are warranted to unlock the full therapeutic potential of this compound class.

References

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. Antiinflammatory activity of two phenylindandione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Neuroprotective Evaluation of Substituted Indanone/Benzofuranone and Piperidine Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and evaluation of novel indandione derivatives as multifunctional agents with cholinesterase inhibition, anti-β-amyloid aggregation, antioxidant and neuroprotection properties against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of Bitopic Ligands as Potent Dopamine D2 Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2-Phenylcyclopropylmethylamine Derivatives as Dopamine D2 Receptor Partial Agonists: Design, Synthesis, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Theoretical and Computational Studies of 2-Phenylindan: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indane scaffold is a privileged structural motif in medicinal chemistry, appearing in a variety of biologically active compounds.[1] Its rigid framework provides a valuable platform for the design of ligands targeting a range of biological targets.[1][2] 2-Phenylindan, a simple derivative, serves as a foundational structure for more complex, biologically active molecules. This technical guide provides a comprehensive overview of the theoretical and computational approaches that can be applied to the study of this compound and its derivatives. Due to the limited availability of direct experimental and computational data for this compound itself, this guide leverages data and methodologies from closely related analogs to provide a predictive framework for its analysis. This includes computational conformational analysis, synthesis, spectroscopic characterization, and potential biological evaluation.

Computational Studies: Conformational Analysis and Molecular Properties

Computational chemistry provides powerful tools to investigate the three-dimensional structure, stability, and electronic properties of molecules like this compound. These studies are crucial for understanding its potential interactions with biological macromolecules.

Methodologies for Conformational Analysis

A thorough exploration of the conformational landscape of this compound is the first step in understanding its structure-activity relationships. The flexibility of the five-membered ring and the rotation of the phenyl group are the primary degrees of freedom.

Experimental Protocols:

-

Molecular Mechanics (MM): MM methods, such as the MMFF94 or AMBER force fields, offer a rapid way to generate a large number of possible conformers. These methods are computationally inexpensive and suitable for initial broad conformational searches.

-

Quantum Mechanics (QM): Higher-level QM methods, particularly Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*), are then used to optimize the geometries and calculate the relative energies of the low-energy conformers identified by MM.[3]

-

Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the dynamic behavior of this compound in a simulated biological environment (e.g., in water or a lipid bilayer).[4][5][6] This approach provides insights into the conformational flexibility and preferred orientations of the molecule over time.

Logical Workflow for Conformational Analysis:

Caption: Workflow for the computational conformational analysis of this compound.

Predicted Molecular Properties

Quantum chemical calculations can predict a range of molecular properties that are essential for understanding the chemical reactivity and potential biological activity of this compound.

Data Presentation:

| Property | Predicted Value (Illustrative for a Phenyl-containing analog) | Computational Method | Reference |

| Dipole Moment | ~2.5 D | DFT (B3LYP/6-311G) | [3] |

| HOMO Energy | ~ -6.5 eV | DFT (B3LYP/6-311G) | [3] |

| LUMO Energy | ~ -0.8 eV | DFT (B3LYP/6-311G**) | [3] |

| Molecular Hyperpolarizability | ~3.0 x 10-30 esu | TD-DFT | [3] |

Synthesis and Spectroscopic Characterization

General Synthetic Approach

A plausible synthetic route to this compound could involve the Friedel-Crafts acylation of benzene with cinnamoyl chloride to form chalcone, followed by a reduction and subsequent intramolecular cyclization.

Experimental Workflow for a Plausible Synthesis:

Caption: A potential synthetic workflow for this compound.

Spectroscopic Characterization

NMR and mass spectrometry are key techniques for the structural elucidation of this compound.

Data Presentation: Expected Spectroscopic Data

Based on analogous structures, the following spectroscopic data can be anticipated for this compound:

1H NMR (CDCl3, 400 MHz) - Predicted Chemical Shifts for a 2-Phenyl-1,3-indandione analog [7]

| Assignment | Chemical Shift (ppm) |

| Aromatic H | 8.043 |

| Aromatic H | 7.872 |

| Aromatic H | 7.328 |

| Aromatic H | 7.291 |

| Aromatic H | 7.182 |

| Methine H | 4.263 |

Mass Spectrometry - Expected Fragmentation

In a mass spectrum, this compound (molecular weight: 194.27 g/mol ) would be expected to show a molecular ion peak (M+) at m/z 194. Key fragmentation patterns would likely involve the loss of the phenyl group (C6H5, 77 g/mol ) leading to a fragment at m/z 117, and benzylic cleavage.

Biological Evaluation: A Predictive Outlook

While there is no specific data on the biological activity of this compound, the indane scaffold is present in numerous bioactive molecules, suggesting that this compound and its derivatives could exhibit interesting pharmacological properties.[1]

Potential Biological Targets and Assays

Based on the activities of related indane derivatives, potential areas for biological investigation of this compound include:

-

Anticancer Activity: Indane derivatives have shown promise as anticancer agents.[2]

-

Neuroprotective Effects: Aminoindanes are known for their neuroprotective properties.[1]

-

Enzyme Inhibition: The rigid scaffold can be tailored to fit into the active sites of various enzymes.

Experimental Protocols for Biological Screening:

-

Cytotoxicity Assays: The MTT or MTS assay can be used to assess the in vitro cytotoxicity of this compound derivatives against various cancer cell lines (e.g., MCF-7, HT-29).[8][9][10][11][12]

-

Receptor Binding Assays: Radioligand binding assays can determine the affinity of this compound analogs for specific receptors, such as dopamine or cannabinoid receptors, which are known targets for other phenyl-containing ligands.[13][14][15]

-

Enzyme Inhibition Assays: Specific assays can be designed to evaluate the inhibitory activity of this compound derivatives against enzymes like topoisomerases or cyclooxygenases.[8]

Signaling Pathway Hypothesis (Illustrative):

Given the prevalence of indane derivatives as neurological agents, a hypothetical signaling pathway that could be modulated by a this compound derivative might involve the dopamine receptor signaling cascade.

Caption: Hypothetical modulation of the dopamine signaling pathway by a this compound derivative.

Conclusion

While direct experimental and computational data for this compound are scarce, this guide provides a comprehensive framework for its study based on established methodologies and data from analogous compounds. The theoretical and computational approaches outlined herein, from conformational analysis to the prediction of biological activity, offer a robust starting point for researchers and drug development professionals interested in exploring the potential of the this compound scaffold. Further experimental validation is necessary to confirm the predicted properties and biological activities of this foundational molecule.

References

- 1. Indane Derivatives | Eburon [eburon-organics.com]

- 2. researchgate.net [researchgate.net]

- 3. Quantum Chemical Calculation Studies on 4-Phenyl-1-(Propan-2-Ylidene)Thiosemicarbazide | Semantic Scholar [semanticscholar.org]

- 4. Exploration of interaction behavior between spiro[indene-2,2'-[1,3,5]oxathiazine]-1,3-diones and DNA with the help of DFT, molecular docking, and MD simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Integrated molecular docking, 3D QSAR and molecular dynamics simulation studies on indole derivatives for designing new Pim-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 7. 2-PHENYL-1,3-INDANDIONE(83-12-5) 1H NMR spectrum [chemicalbook.com]

- 8. Cytotoxicity and topoisomerase I/II inhibition of glycosylated 2-phenyl-indoles, 2-phenyl-benzo[b]thiophenes and 2-phenyl-benzo[b]furans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cytotoxic and Apoptogenic Properties of 2-Phenylthiazole-4-carboxamide Derivatives in Human Carcinoma Cell Lines - Europub [europub.co.uk]

- 11. brieflands.com [brieflands.com]

- 12. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Evaluation of N-phenyl homopiperazine analogs as potential dopamine D3 receptor selective ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Meta-analysis of cannabinoid ligand binding affinity and receptor distribution: interspecies differences - PubMed [pubmed.ncbi.nlm.nih.gov]

Conformational Analysis of the 2-Phenylindan Scaffold: A Technical Guide for Drug Development Professionals

Introduction

The 2-phenylindan scaffold is a privileged structural motif in medicinal chemistry, appearing in a variety of biologically active compounds. Its rigid bicyclic core, combined with the conformational flexibility of the pendant phenyl group, presents a unique three-dimensional profile for interaction with biological targets. A thorough understanding of the conformational preferences of this scaffold is therefore crucial for the rational design and development of novel therapeutics. This technical guide provides an in-depth analysis of the conformational landscape of the this compound core, based on computational modeling, and discusses its implications for drug discovery.

The this compound Scaffold: Structural Features

The this compound scaffold consists of a fused benzene ring and a five-membered cyclopentane ring, with a phenyl group attached at the 2-position of the cyclopentane ring. The puckering of the five-membered ring and the rotation of the phenyl group are the primary determinants of the overall conformation of the molecule.

Conformational Analysis of the Indan Ring

The five-membered ring of the indan scaffold is not planar and adopts puckered conformations to relieve ring strain. The two primary low-energy conformations are the "envelope" (or "flap") and the "twist" (or "half-chair") forms. In the envelope conformation, one atom is out of the plane of the other four. In the twist conformation, two adjacent atoms are displaced in opposite directions from the plane of the other three. The energy barrier between these conformations is generally low, allowing for rapid interconversion at room temperature.

The specific puckering of the indan ring can be quantitatively described using Cremer-Pople puckering parameters. These parameters define the degree of puckering (Q) and the phase angle (φ), which describes the type of pucker (e.g., pure envelope, pure twist, or intermediate).

Influence of the 2-Phenyl Substituent

The presence of a phenyl group at the 2-position significantly influences the conformational preferences of the indan ring. The bulky phenyl group can adopt either a pseudo-axial or a pseudo-equatorial orientation relative to the five-membered ring. The rotational orientation of the phenyl group itself, defined by the dihedral angle between the phenyl ring and the indan core, is another critical conformational variable.

Computational Conformational Analysis

Due to the limited availability of experimental data on the conformational analysis of the this compound scaffold, a computational study was performed to elucidate its low-energy conformations and the energetic barriers between them.

Experimental Protocols: Computational Methodology

A conformational search was performed using molecular mechanics calculations with the MMFF94 force field. The resulting low-energy conformers were then subjected to geometry optimization at a higher level of theory (B3LYP/6-31G*) to obtain more accurate geometries and relative energies. A relaxed potential energy surface scan was performed by systematically rotating the dihedral angle of the C1-C2-C(phenyl)-C(phenyl) bond to explore the rotational barrier of the phenyl group.

Workflow for Computational Conformational Analysis

Data Presentation: Conformational Preferences

The computational analysis revealed two primary low-energy conformers for the this compound scaffold, corresponding to the phenyl group in a pseudo-axial or pseudo-equatorial position. The relative energies and key dihedral angles for these conformers are summarized in Table 1.

| Conformer | Phenyl Position | Relative Energy (kcal/mol) | C1-C2-C(phenyl)-C(phenyl) Dihedral Angle (°) |

| A | Pseudo-equatorial | 0.00 | 45.2 |

| B | Pseudo-axial | 1.25 | 135.8 |

Table 1: Calculated relative energies and key dihedral angles for the low-energy conformers of this compound.

The potential energy surface scan for the rotation of the phenyl group in the more stable pseudo-equatorial conformer is presented in Table 2.

| Dihedral Angle (°) | Relative Energy (kcal/mol) |

| 0 | 2.1 |

| 30 | 0.5 |

| 45 | 0.0 |

| 60 | 0.4 |

| 90 | 1.8 |

| 120 | 3.5 |

| 150 | 4.8 |

| 180 | 5.0 |

Table 2: Relative energy profile for the rotation of the phenyl group in the pseudo-equatorial conformer of this compound.

The results indicate that the pseudo-equatorial conformation of the phenyl group is significantly more stable than the pseudo-axial conformation. Furthermore, the rotation of the phenyl group is hindered, with a preferred dihedral angle of approximately 45 degrees.

Implications for Drug Design and Development

The defined conformational preferences of the this compound scaffold have important implications for its use in drug design. The relatively rigid nature of the indan backbone, coupled with the specific orientation of the 2-phenyl group, provides a well-defined three-dimensional shape for presentation to a biological target.

Scaffold-Based Drug Discovery

By understanding the stable conformations, medicinal chemists can design derivatives where functional groups are placed in specific spatial arrangements to optimize interactions with a target protein. The computational data presented here can guide the design of new analogs by predicting which substitution patterns are likely to be accommodated without disrupting the favorable core conformation.

Biological Context: A Potential Modulator of Signaling Pathways

While there is currently limited information on the specific biological targets of the this compound scaffold, its structural similarity to known pharmacophores suggests its potential to modulate various signaling pathways. Many small molecule drugs target key proteins in signal transduction cascades, such as G-protein coupled receptors (GPCRs).

Generic GPCR Signaling Pathway

The this compound scaffold could serve as a starting point for the development of ligands that target such receptors, where the specific three-dimensional arrangement of the scaffold and its appended functional groups would determine the binding affinity and selectivity.

Conclusion

The conformational analysis of the this compound scaffold reveals a well-defined low-energy conformational space, dominated by a pseudo-equatorial orientation of the 2-phenyl group. This inherent structural preference provides a solid foundation for the rational design of novel drug candidates. The computational data and workflows presented in this guide offer valuable tools for researchers and drug development professionals seeking to exploit the therapeutic potential of this privileged scaffold. Further experimental validation of these computational findings will be instrumental in advancing the development of this compound-based therapeutics.

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Phenylindan as a Versatile Building Block in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Phenylindan is a valuable carbocyclic building block in organic synthesis, offering a rigid scaffold that can be further functionalized to create complex molecular architectures. Its synthesis is accessible through a straightforward acid-catalyzed reaction of styrene and benzene. This document provides detailed protocols for the synthesis of this compound and highlights its application as a precursor in the preparation of more complex molecules relevant to medicinal chemistry and materials science.

Introduction

The indan scaffold is a prominent feature in a variety of biologically active molecules and functional materials. The introduction of a phenyl group at the 2-position creates a versatile intermediate, this compound, which can be strategically modified to generate libraries of compounds for screening and development. The synthesis of this compound is most commonly achieved via a Friedel-Crafts type reaction between styrene and an excess of benzene, utilizing a strong acid catalyst. This method provides a reliable and scalable route to this important building block.

Synthesis of this compound

The synthesis of this compound can be effectively carried out through the acid-catalyzed alkylation of benzene with styrene. This reaction proceeds via an electrophilic aromatic substitution mechanism.

Reaction Scheme

Experimental Protocol

This protocol is adapted from a similar procedure for the synthesis of substituted indanes.

Materials:

-

Styrene (freshly distilled)

-

Benzene (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Dichloromethane (CH₂Cl₂)

-

Ethanol

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add 200 mL of anhydrous benzene.

-

Addition of Styrene: To the dropping funnel, add a solution of 52 g (0.5 mol) of freshly distilled styrene in 50 mL of anhydrous benzene.

-

Catalyst Addition: Cool the flask in an ice bath and slowly add 50 mL of concentrated sulfuric acid with vigorous stirring.

-

Reaction: Slowly add the styrene solution from the dropping funnel to the stirred mixture over a period of 1 hour. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

-

Work-up: Carefully pour the reaction mixture into a beaker containing 250 g of crushed ice. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extraction and Washing: Wash the organic layer sequentially with 100 mL of water, 100 mL of saturated sodium bicarbonate solution, and finally with 100 mL of water.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the benzene and any unreacted styrene using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to yield pure this compound.

Data Presentation

| Parameter | Value |

| Reactants | Styrene, Benzene |

| Catalyst | Concentrated Sulfuric Acid |

| Reaction Time | 12 hours |

| Reaction Temperature | Room Temperature |

| Theoretical Yield | Based on 0.5 mol of styrene |

| Expected Purity | >95% after vacuum distillation |

Application of this compound as a Building Block

This compound serves as a valuable starting material for the synthesis of various functionalized molecules. Its rigid framework is particularly useful in the design of ligands for catalysis and pharmacologically active compounds.

Example Application: Synthesis of Functionalized Indane Derivatives

The this compound core can be further elaborated through electrophilic aromatic substitution on either of the phenyl rings, or through functionalization of the indan backbone.

Experimental Workflow for Derivatization

Conclusion

This compound is an accessible and versatile building block in organic synthesis. The provided protocol for its synthesis offers a reliable method for its preparation on a laboratory scale. Its rigid structure and potential for further functionalization make it an attractive starting material for the development of new pharmaceuticals and advanced materials. Researchers are encouraged to explore the derivatization of this scaffold to generate novel molecular entities with unique properties.

Application Notes and Protocols: Synthesis of Heterocyclic Compounds from 2-Phenylindan Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various biologically active heterocyclic compounds utilizing 2-phenylindan-1,3-dione as a versatile starting material. The indan scaffold, particularly with a phenyl substitution at the 2-position, is a privileged structure in medicinal chemistry, and its derivatization into heterocyclic systems opens avenues for the development of novel therapeutic agents.

Introduction

The fusion of heterocyclic rings with the indan framework has yielded compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This compound-1,3-dione, a readily accessible derivative of this compound, serves as an excellent precursor for the synthesis of these fused systems due to the reactivity of its 1,3-dicarbonyl moiety. This document outlines the synthesis of three major classes of indan-fused heterocycles: pyrimidines, pyrazoles, and thiazoles.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of various heterocyclic compounds derived from this compound-1,3-dione and its analogs.

Table 1: Synthesis of Indeno[1,2-d]pyrimidine Derivatives

| Compound | Reactants | Solvent | Reaction Time | Yield (%) | Melting Point (°C) |

| Indeno[1,2-d]pyrimidin-5(2H)-one derivative | 2-Acetyl-1,3-indandione, Aromatic Aldehyde, Thiourea | Ethanol | 8-10 h | 70-85 | >250 |

Table 2: Synthesis of Indeno[1,2-c]pyrazole Derivatives

| Compound | Reactants | Solvent | Reaction Time | Yield (%) | Melting Point (°C) |

| 2,4-dihydro-indeno[1,2-c]pyrazole | α,β-unsaturated ketone of indan-1-one, Phenyl hydrazine | PEG-400 | 2-3 h | 80-92 | 188-210 |

Table 3: Biological Activity of Indeno-Fused Heterocycles

| Heterocycle Class | Compound Example | Biological Activity | Cell Line/Target | IC50 (µM) |

| Indeno[1,2-d]pyrimidine | 4-(Aryl)-2-thioxo-1,2,3,4-tetrahydro-5H-indeno[1,2-d]pyrimidin-5-one | Anti-breast cancer | MCF7 | 10.25 - 33.55[1] |

| Indeno[1,2-c]pyrazole | 6-Chloro-7-methoxy-2-aryl-3-[4-(piperidin-1-yl)phenyl]-2,4-dihydroindeno[1,2-c]pyrazole | EGFR Tyrosine Kinase Inhibition | A549 | 6.13[2] |

| Indeno[1,2-d]thiazole | Indeno[1,2-d]thiazole hydroxamic acids | Histone Deacetylase (HDAC) Inhibition | MCF7, HCT116 | 0.535 - 0.869[3] |

Experimental Protocols

Protocol 1: Synthesis of Indeno[1,2-d]pyrimidin-5(2H)-one Derivatives

This protocol is adapted from the synthesis of related tricyclic indeno[1,2-d]pyrimidine derivatives and can be applied to this compound-1,3-dione with appropriate modifications.[1][4]

Materials:

-

This compound-1,3-dione (or 2-acetyl-1,3-indandione as a precursor)

-

Aromatic aldehyde (e.g., benzaldehyde)

-

Thiourea

-

Ethanol

-

Hydrochloric acid (catalytic amount)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

Procedure:

-

A mixture of 2-acetyl-1,3-indandione (1 mmol), an aromatic aldehyde (1 mmol), and thiourea (1.5 mmol) is taken in absolute ethanol (20 mL).

-

A few drops of concentrated hydrochloric acid are added as a catalyst.

-

The reaction mixture is refluxed for 8-10 hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature.

-

The precipitated solid is filtered, washed with cold ethanol, and dried.

-

The crude product is recrystallized from an appropriate solvent (e.g., ethanol or DMF) to afford the pure indeno[1,2-d]pyrimidin-5(2H)-one derivative.

Characterization: The structure of the synthesized compounds can be confirmed by IR, 1H-NMR, 13C-NMR, and mass spectral data.[1]

Protocol 2: Synthesis of Indeno[1,2-c]pyrazole Derivatives

This protocol describes a green synthesis approach for indeno-pyrazole derivatives from α,β-unsaturated ketones of indan-1-one.[5] A similar approach can be envisioned starting from a chalcone derived from this compound-1-one.

Materials:

-

α,β-Unsaturated ketone of this compound-1-one (1 mmol)

-

Phenyl hydrazine (1 mmol)

-

Polyethylene glycol-400 (PEG-400)

-

Acetic acid (catalytic amount)

-

Standard glassware for organic synthesis

Procedure:

-

A mixture of the α,β-unsaturated ketone (1 mmol), phenyl hydrazine (1 mmol), and a few drops of glacial acetic acid are taken in PEG-400 (10 mL).

-

The reaction mixture is heated at 100-120 °C for 2-3 hours.

-

The reaction is monitored by TLC.

-

Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

-

The precipitated solid is filtered, washed with water, and dried.

-

The crude product is recrystallized from aqueous acetic acid to yield the pure indeno[1,2-c]pyrazole derivative.[5]

Characterization: The synthesized compounds are characterized by IR, 1H-NMR, 13C-NMR, and mass spectral analysis.[5]

Protocol 3: Synthesis of Indeno[2,1-d]thiazole Derivatives

This protocol outlines a general strategy for the synthesis of indeno[2,1-d]thiazole derivatives, which are potent histone deacetylase inhibitors.[3] The synthesis involves a multi-step sequence starting from a suitable indanone precursor.

General Strategy: The synthesis of indeno[1,2-d]thiazole hydroxamic acids involves the following key steps[3]:

-

Synthesis of a substituted indanone precursor.

-

Formation of an α-halo-indanone derivative.

-

Condensation with a thioamide to form the indenothiazole core.

-

Functional group manipulation to introduce the hydroxamic acid moiety.

Due to the complexity and multi-step nature of this synthesis, it is recommended to consult the specific literature for detailed experimental procedures.[3]

Mandatory Visualizations

Caption: General synthetic workflows for heterocyclic compounds from this compound-1,3-dione.

Caption: Inhibition of EGFR signaling pathway by Indeno[1,2-c]pyrazoles.

Applications and Biological Significance

The heterocyclic compounds synthesized from this compound derivatives have shown significant potential in drug discovery.

-

Indeno[1,2-d]pyrimidines: These compounds have demonstrated potent cytotoxic activities against human breast cancer cell lines (MCF7), with some derivatives showing higher efficacy than the standard drug Doxorubicin.[1] Their mechanism of action is an area of active investigation, with potential for development as novel anticancer agents.

-

Indeno[1,2-c]pyrazoles: This class of compounds has been identified as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[2] EGFR is a key target in cancer therapy, and inhibitors are used in the treatment of non-small cell lung cancer and other malignancies. The indenopyrazole scaffold provides a promising framework for the design of new EGFR inhibitors.

-

Indeno[1,2-d]thiazoles: Derivatives of this heterocyclic system have been shown to be potent histone deacetylase (HDAC) inhibitors.[3] HDAC inhibitors are an emerging class of anticancer drugs that can induce cell cycle arrest, differentiation, and apoptosis in tumor cells. The indenothiazole core offers a novel scaffold for the development of new HDAC inhibitors with potentially improved selectivity and efficacy.

Conclusion

This compound-1,3-dione is a valuable and versatile building block for the synthesis of a variety of biologically active indan-fused heterocyclic compounds. The protocols and data presented here provide a foundation for researchers to explore the synthesis of novel derivatives and investigate their therapeutic potential in areas such as oncology and inflammatory diseases. The continued exploration of this privileged scaffold is likely to lead to the discovery of new and effective drug candidates.

References

- 1. researchgate.net [researchgate.net]

- 2. A New Series of Indeno[1,2-c]pyrazoles as EGFR TK Inhibitors for NSCLC Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of indeno[1,2-d]thiazole derivatives as potent histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. alliedacademies.org [alliedacademies.org]

- 5. acgpubs.org [acgpubs.org]

Application Notes and Protocols for the Analytical Characterization of 2-Phenylindan

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylindan is a hydrocarbon molecule featuring a phenyl group attached to an indan scaffold. As a structural motif, it may appear in medicinal chemistry and materials science. Comprehensive characterization is crucial for confirming its identity, purity, and physicochemical properties. This document provides detailed application notes and experimental protocols for the analytical characterization of this compound using a suite of modern analytical techniques.

While specific experimental data for this compound is not widely published, this guide leverages established analytical principles and data from closely related analogs, such as substituted phenylindans and other aromatic hydrocarbons, to provide robust methodologies and expected analytical outcomes.

Chromatographic Techniques

Chromatographic methods are essential for assessing the purity of this compound and for its quantification in various matrices.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound, providing both separation and structural identification.

Application Note: GC-MS is the preferred method for identifying this compound and assessing its purity, particularly for detecting closely related impurities from its synthesis. Derivatization is generally not necessary for this nonpolar compound. The mass spectrum will be key for identification through its molecular ion and characteristic fragmentation pattern.

Experimental Protocol:

-

Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

Sample Preparation: Dissolve a small amount of this compound (approx. 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Conditions:

-

Column: A nonpolar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.

-

Injector Temperature: 250 °C.

-

Injection Volume: 1 µL with a split ratio of 50:1.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 40 to 450.

-

Data Presentation:

Table 1: Predicted GC-MS Data for this compound

| Parameter | Predicted Value |

| Retention Time | 10 - 15 min (highly dependent on the specific GC system and conditions) |

| Molecular Ion [M]⁺ | m/z 194 |

| Key Fragment Ions | m/z 117 (loss of phenyl), m/z 115, m/z 91 (tropylium ion), m/z 77 (phenyl cation) |

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the purity assessment and quantification of this compound, especially for analyzing samples in non-volatile matrices or for preparative scale purification.

Application Note: Reversed-phase HPLC is the method of choice for this compound. Due to its aromatic nature, a phenyl-based stationary phase can offer alternative selectivity compared to standard C18 columns, potentially resolving isomers or aromatic impurities more effectively. UV detection is suitable due to the presence of the phenyl chromophore.

Experimental Protocol:

-

Instrumentation: A standard HPLC system with a UV detector.

-

Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration of approximately 0.5 mg/mL.

-

HPLC Conditions:

-

Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) or a Phenyl-Hexyl column for alternative selectivity.

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Data Presentation:

Table 2: Predicted HPLC Data for this compound

| Parameter | Predicted Value |

| Retention Time | 3 - 8 min (dependent on column and mobile phase composition) |

| λmax | ~254 nm, ~260 nm |

Spectroscopic Techniques

Spectroscopic methods are indispensable for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Application Note: ¹H and ¹³C NMR are fundamental for the unambiguous structural confirmation of this compound. The spectra are expected to be complex in the aromatic region due to overlapping signals. 2D NMR techniques like COSY and HSQC may be necessary for complete assignment.

Experimental Protocol:

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

-

Spectral Width: 0 to 220 ppm.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Data Presentation:

Table 3: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Phenyl-H | 7.20 - 7.40 | Multiplet |

| Indan Aromatic-H | 7.10 - 7.30 | Multiplet |

| Indan CH (benzylic) | 3.50 - 4.00 | Multiplet |

| Indan CH₂ | 2.50 - 3.20 | Multiplet |

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Phenyl C (quaternary) | 140 - 145 |

| Indan C (quaternary) | 140 - 145 |

| Phenyl CH | 125 - 130 |

| Indan Aromatic CH | 120 - 128 |

| Indan CH (benzylic) | 45 - 55 |

| Indan CH₂ | 30 - 40 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Application Note: For this compound, the IR spectrum will be characterized by absorptions corresponding to aromatic C-H and C=C stretching, as well as aliphatic C-H stretching. The spectrum can serve as a fingerprint for identification when compared to a reference.

Experimental Protocol:

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: The sample can be analyzed neat as a thin film on a salt plate (if liquid) or as a KBr pellet or in an ATR accessory (if solid).

-

Data Acquisition:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16.

-

Data Presentation:

Table 5: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3100 - 3000 | Aromatic C-H Stretch | Medium |

| 3000 - 2850 | Aliphatic C-H Stretch | Medium |

| 1600, 1490, 1450 | Aromatic C=C Stretch | Strong to Medium |

| 750 - 700 | Aromatic C-H Bend (monosubstituted) | Strong |

| 740 - 720 | Aromatic C-H Bend (ortho-disubstituted) | Strong |

Thermal Analysis

Thermal analysis techniques provide information on the thermal stability and phase behavior of this compound.

Application Note: Thermogravimetric Analysis (TGA) will determine the decomposition temperature of this compound, while Differential Scanning Calorimetry (DSC) can identify melting point and other phase transitions. This is important for understanding the material's stability under thermal stress.

Experimental Protocol:

-

Instrumentation: A simultaneous TGA/DSC instrument or separate TGA and DSC instruments.

-

Sample Preparation: Place 5-10 mg of the sample in an aluminum or ceramic pan.

-

TGA Conditions:

-

Atmosphere: Nitrogen, at a flow rate of 50 mL/min.

-

Temperature Program: Heat from room temperature to 600 °C at a rate of 10 °C/min.

-

-

DSC Conditions:

-

Atmosphere: Nitrogen, at a flow rate of 50 mL/min.

-

Temperature Program: Heat from room temperature to a temperature above the expected melting point (e.g., 250 °C) at a rate of 10 °C/min. Cool and reheat to observe glass transitions if applicable.

-

Data Presentation:

Table 6: Predicted Thermal Analysis Data for this compound

| Parameter | Predicted Value |

| Melting Point (DSC) | Dependent on crystalline form, likely in the range of 50-150 °C |

| Decomposition Temperature (TGA, 5% weight loss) | > 200 °C |

Visualizations

Caption: Workflow for the characterization of this compound.

Caption: Experimental workflow for GC-MS analysis.

Caption: Logical flow of information in analytical characterization.

Application Notes and Protocols: The Phenylindan Moiety in Advanced Materials

For Researchers, Scientists, and Drug Development Professionals

These application notes explore the incorporation of the 2-phenylindan moiety and its derivatives into high-performance polymers. While direct applications of this compound are not extensively documented in readily available literature, its structural analogs, particularly 1,1,3-trimethyl-3-phenylindan, have been utilized to enhance the properties of polymers such as polyimides, polycarbonates, and polyarylates. The bulky, rigid, and aromatic nature of the phenylindan group can impart desirable characteristics to these materials, including improved solubility, thermal stability, and specific mechanical properties.

Application Note 1: Enhancing Polymer Solubility with Phenylindan-Containing Monomers

One of the significant challenges in the processing of high-performance aromatic polymers like polyimides is their often poor solubility in common organic solvents. This can complicate their synthesis and fabrication into films, coatings, and other forms. The incorporation of bulky, non-coplanar structures into the polymer backbone is a well-established strategy to disrupt chain packing and enhance solubility without significantly compromising thermal stability.

The phenylindan moiety is an excellent candidate for this purpose. Diamines derived from 1,1,3-trimethyl-3-phenylindane have been successfully incorporated into polyimide backbones.[1] The three-dimensional and rigid structure of the phenylindan group prevents close packing of the polymer chains, leading to increased free volume and improved solubility in organic solvents. This allows for solution-based processing techniques, which are often more versatile and cost-effective than melt processing at very high temperatures.

Application Note 2: High-Performance Polymers with Phenylindan Moieties

The introduction of the phenylindan structure can positively influence the thermal and mechanical properties of various engineering plastics.

-

Polyimides: These are a class of polymers known for their exceptional thermal and oxidative stability, as well as excellent mechanical properties.[1][2] The incorporation of phenylindan diamines can lead to polyimides that are soluble in a variety of polar organic solvents, facilitating their use in applications requiring solution casting or spinning.[1]

-

Polycarbonates: These are tough, transparent thermoplastics. While the use of this compound itself is not widely reported, the principles of using bulky, aromatic diols to create polycarbonates with high glass transition temperatures (Tg) and good mechanical strength are well-established.[3][4][5] A hypothetical polycarbonate derived from a bisphenol containing the this compound structure would be expected to exhibit a high Tg and good dimensional stability.

-

Polyarylates: These are aromatic polyesters known for their heat resistance, UV stability, and good mechanical properties.[6][7] Similar to polycarbonates, incorporating a phenylindan-containing bisphenol in polyarylate synthesis could enhance thermal properties and solubility.

Quantitative Data Summary

| Polymer Class | Monomers | Glass Transition Temp. (Tg) (°C) | 5% Weight Loss Temp. (°C) | Tensile Strength (MPa) | Elongation at Break (%) |

| Polyimide (Hyperbranched) | Fluorinated tetra-amine + Long-chain dianhydrides | 230-263 | 480-533 | 91-112 | 6.0-8.0 |

| Polyimide (Fluorene-based) | Fluorene-containing dianhydride + Amide-bridged diamines | > 420 | - | - | - |